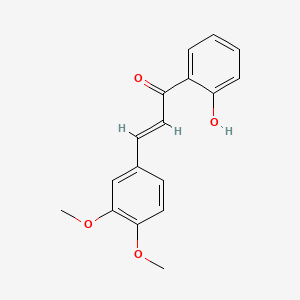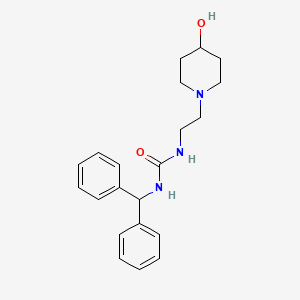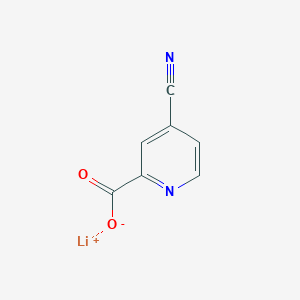
2,8-Dichloro-7-methoxyquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dichloro-7-methoxyquinoxaline is a chemical compound with the molecular formula C9H6Cl2N2O. It has a molecular weight of 229.06 . The compound is pale-yellow to yellow-brown in solid form .
Molecular Structure Analysis
The InChI code for 2,8-Dichloro-7-methoxyquinoxaline is1S/C9H6Cl2N2O/c1-14-6-3-2-5-9(8(6)11)13-7(10)4-12-5/h2-4H,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
2,8-Dichloro-7-methoxyquinoxaline is a pale-yellow to yellow-brown solid . It has a molecular weight of 229.06 .Applications De Recherche Scientifique
Antitubercular Agent Discovery
2,8-Dichloro-7-methoxyquinoxaline derivatives have shown potential as antitubercular agents. A study by Srinivasarao et al. (2020) synthesized and evaluated a series of novel quinoxaline derivatives for their in vitro antitubercular activity against Mycobacterium tuberculosis strains. Some compounds exhibited moderate to significant activity, highlighting their potential in antitubercular drug development Srinivasarao et al., 2020.
Metalation Study
Research by Turck et al. (1993) explored the metalation of 2-chloro and 2-methoxyquinoxaline, which relates to the chemical properties and reactions of 2,8-Dichloro-7-methoxyquinoxaline. This study contributed to the understanding of the lithiation process in such compounds, useful in various chemical syntheses Turck et al., 1993.
Anticancer Lead Development
A compound closely related to 2,8-Dichloro-7-methoxyquinoxaline, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was identified as an anticancer lead by Cui et al. (2017). It exhibited high antiproliferative activity and disrupted tumor vasculature, indicating the potential of quinoxaline derivatives in cancer therapy Cui et al., 2017.
Thin Film Transistor Applications
In the field of electronics, chlorinated cyclobuta[1,2-b:3,4-b']diquinoxalines, including 2,8-dichloro derivatives, were synthesized and studied by Yang et al. (2015). These compounds were found to function as n-type semiconductors in organic thin film transistors, demonstrating the versatility of quinoxaline derivatives in electronic applications Yang et al., 2015.
Propriétés
IUPAC Name |
2,8-dichloro-7-methoxyquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-6-3-2-5-9(8(6)11)13-7(10)4-12-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYRPLDCTXPBCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC(=CN=C2C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dichloro-7-methoxyquinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2412284.png)
![1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2412286.png)
![ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2412287.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)
![Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2412291.png)



![3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2412295.png)

![2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B2412299.png)
![N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2412301.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412307.png)